5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both oxazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,2-oxazol-3-amine with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents like dioxane, DMF, or DMSO, and may require catalysts or specific temperature controls .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or oxadiazole rings.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could produce derivatives with different functional groups attached to the oxazole or oxadiazole rings.
Scientific Research Applications
5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism by which 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness
What sets 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine apart from similar compounds is its unique combination of oxazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its ability to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-4(10-12-3)5-8-9-6(7)11-5/h2H,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDNATQSRAIWNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589560 |
Source
|
Record name | 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725698-89-5 |
Source
|
Record name | 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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